A Technical Guide to the Discovery, Isolation, and Characterization of Nitraminoacetic Acid from Streptomyces noursei
A Technical Guide to the Discovery, Isolation, and Characterization of Nitraminoacetic Acid from Streptomyces noursei
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Nitraminoacetic acid, a rare nitro-containing metabolite, was first identified from the fermentation broth of Streptomyces noursei. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this unique natural product. The document details the original fermentation and extraction protocols, augmented with contemporary methodologies for enhanced purity and yield. Furthermore, it delves into the physicochemical properties of nitraminoacetic acid, its analytical characterization, and proposes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, providing both historical context and practical, field-proven insights into the study of this and similar bioactive compounds from Streptomyces.
Introduction: The Significance of Nitro-Containing Natural Products
The genus Streptomyces is a well-established biofactory of a vast array of secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin[1]. Among the diverse chemical scaffolds produced by these filamentous bacteria, nitro-containing compounds represent a relatively rare but functionally significant class. The presence of a nitro group (NO₂) can impart unique biological activities, including antimicrobial and cytotoxic properties.
Nitraminoacetic acid (C₂H₄N₂O₄) is a notable example of such a metabolite, first reported in 1968 from Streptomyces noursei strain 8054-MC₃.[2][3][4] This compound exhibited partial inhibitory activity against several gram-negative bacteria, highlighting its potential as a lead for novel antimicrobial agents.[3] This guide revisits the original discovery and provides a modernized, in-depth technical framework for its isolation and characterization, aimed at facilitating renewed interest and further investigation into its therapeutic potential.
The Producing Organism: Streptomyces noursei
Streptomyces noursei is a Gram-positive, filamentous bacterium known for producing a variety of bioactive compounds, most notably the polyene macrolide antifungal agent, nystatin.[5] The strain 8054-MC₃, isolated from a soil sample on the Tokyo University campus, was identified as a producer of both nitraminoacetic acid and cycloheximide.[3]
Taxonomical Characteristics
The producing strain, 8054-MC₃, was classified as Streptomyces noursei based on its morphological and cultural characteristics, which were found to be very similar to other cycloheximide-producing strains of the same species.[3] Streptomyces species are characterized by their high GC-content genomes and complex life cycles, involving the formation of a substrate mycelium followed by aerial hyphae that differentiate into spore chains.[1][6]
Fermentation and Production
The production of nitraminoacetic acid is achieved through submerged fermentation of S. noursei 8054-MC₃. The following table summarizes the optimized fermentation parameters based on the original study, with suggested modern equivalents.
| Parameter | Original Specification (1968)[3] | Modern Recommended Equivalent | Rationale |
| Culture Medium | Glucose (10g), Soybean meal (15g), (NH₄)₂SO₄ (2g), NaCl (5g), CaCO₃ (4g) in 1L water | Tryptone Soya Broth (TSB) or Yeast Extract-Malt Extract Broth (YEME) supplemented with 1% glucose | Standardized, commercially available media provide more consistent results. TSB and YEME are widely used for Streptomyces cultivation. |
| pH | 6.8 | 6.8 - 7.2 | Optimal pH range for growth and secondary metabolite production in most Streptomyces species. |
| Temperature | 27°C | 28 - 30°C | Standard incubation temperature for mesophilic Streptomyces. |
| Aeration & Agitation | Jar fermentor (details not specified) | 200-250 rpm in baffled flasks or bioreactor with controlled aeration | Ensures adequate oxygen supply, which is critical for the growth of these aerobic bacteria and for the biosynthesis of many secondary metabolites. |
| Incubation Time | 96 hours | 96 - 120 hours (monitor via bioassay or HPLC) | The production of secondary metabolites is typically initiated in the stationary phase of growth. |
| Yield | 100 mcg/ml | Variable, depends on optimization | The originally reported yield provides a benchmark for optimization experiments. |
Proposed Biosynthetic Pathway of Nitraminoacetic Acid
While the specific biosynthetic gene cluster for nitraminoacetic acid has not been elucidated, a putative pathway can be proposed based on the known biosynthesis of amino acids and nitro-containing compounds in bacteria. The formation of the nitro group is a key enzymatic step, likely involving an oxygenase.
The proposed pathway begins with the common amino acid glycine.
Caption: Putative biosynthetic pathway of nitraminoacetic acid from glycine.
Causality of the Pathway:
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Starting Precursor: Glycine is the simplest amino acid and a logical precursor for nitraminoacetic acid (which is N-nitroglycine).
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N-oxidation: The key transformation is the oxidation of the amino group of glycine to a nitro group. This is likely a two-step process catalyzed by enzymes similar to those found in the biosynthesis of other nitro compounds in Streptomyces. First, an amino oxidase could convert the amino group to a hydroxylamino group, forming N-hydroxyglycine.
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Final Oxidation: A subsequent oxidation step, catalyzed by an N-oxygenase, would convert the hydroxylamino intermediate to the final nitro compound, nitraminoacetic acid. This enzymatic logic is observed in the biosynthesis of other nitroaromatic compounds.
Isolation and Purification: A Step-by-Step Protocol
The following protocol combines the original methodology with modern chromatographic techniques for a more efficient and higher-purity isolation of nitraminoacetic acid.
Caption: Workflow for the isolation and purification of nitraminoacetic acid.
Detailed Protocol:
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Harvesting: After 96-120 hours of fermentation, harvest the culture broth.
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Cell Removal: Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelia.
-
Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free culture filtrate.
-
Extraction: The original protocol specifies extraction with butanol.[2][3] A modern alternative with better selectivity and ease of evaporation is ethyl acetate. Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of ethyl acetate. Shake vigorously and separate the organic phase. Repeat the extraction three times.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Prepare a silica gel column (230-400 mesh).
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load this onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.
-
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol (e.g., 9:1 v/v) solvent system. Visualize spots under UV light. Pool the fractions containing the pure compound.
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Recrystallization: Evaporate the solvent from the pooled pure fractions. Recrystallize the resulting solid from a mixture of ethyl acetate and chloroform to yield pure nitraminoacetic acid as colorless needles.[2][3]
Physicochemical and Spectroscopic Characterization
The identity and purity of the isolated nitraminoacetic acid can be confirmed through various analytical techniques.
Caption: Summary of the characteristics of nitraminoacetic acid.
Physicochemical Properties
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Molecular Formula: C₂H₄N₂O₄
Spectroscopic Data
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Ultraviolet (UV) Spectroscopy: In an aqueous solution, nitraminoacetic acid shows an absorption maximum (λmax) at 265 mµ, which is characteristic of the nitramino group.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum (in KBr) displays a strong absorption band at 1730 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the carboxylic acid group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (-CH₂-) protons.
-
¹³C NMR: The carbon NMR spectrum is expected to show two signals: one for the methylene carbon and another for the carboxyl carbon (typically in the 170-180 ppm range).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₂H₄N₂O₄) and provide the exact mass of the molecule.
Biological Activity
Nitraminoacetic acid was originally reported to have bacteriostatic activity, showing partial inhibition against gram-negative bacteria such as Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci. It also exhibited inhibitory activity against Mycobacterium phlei.[3] Later studies suggested that its toxicity might be related to the inhibition of succinate dehydrogenase.[2]
Conclusion and Future Outlook
The discovery of nitraminoacetic acid from Streptomyces noursei more than five decades ago highlighted the capability of these microorganisms to produce chemically unique molecules with interesting biological activities. While this compound has not been extensively studied since its initial discovery, the rise of antibiotic resistance necessitates the re-evaluation of historical natural products. This technical guide provides a robust and modernized framework for the re-isolation, purification, and comprehensive characterization of nitraminoacetic acid. Future research should focus on elucidating its precise biosynthetic pathway through genome mining of S. noursei, exploring its mechanism of action, and evaluating its potential for derivatization to enhance its antimicrobial potency and reduce toxicity. The methodologies outlined herein are not only applicable to nitraminoacetic acid but can also serve as a template for the discovery and development of other novel secondary metabolites from the rich microbial world.
References
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Miyazaki, Y., Kono, Y., Shimazu, A., Takeuchi, S., & Yonehara, H. (1968). Production of nitraminoacetic acid by Streptomyces noursei 8054-MC3. The Journal of Antibiotics, 21(4), 279-282. [Link]
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Miyazaki, Y. (1968). VOL. XXI NO. 4 THE JOURNAL OF ANTIBIOTICS 279 PRODUCTION OF NITRAMINOACETIC ACID BY STREPTOMYCES NOURSEI 8054-MCs. The Journal of Antibiotics. [Link]
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PubMed. (1968). Production of nitraminoacetic acid by Streptomyces noursei 8054-MC3. The Journal of Antibiotics. [Link]
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BacDive. Streptomyces noursei (DSM 40635, ATCC 11455, CBS 240.57). [Link]
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Zotchev, S. B. (2003). Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Applied Biochemistry and Microbiology, 39(2), 115-122. [Link]
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Al-Dhabi, N. A., Esmail, G. A., Duraipandiyan, V., & Arasu, M. V. (2020). Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India. Saudi Journal of Biological Sciences, 27(1), 443-448. [Link]
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Al-Ansari, M., Al-Attar, A., & Almoneafy, A. (2021). Purification and Characterization of Antimicrobial Agent from Streptomyces sp. JF 714876. ResearchGate. [Link]
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Uddin, M. N., Afrin, S., & Anwar, M. N. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1000284. [Link]
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